2-CHLORO-N-PHENYLACETAMIDE

Overview

Description

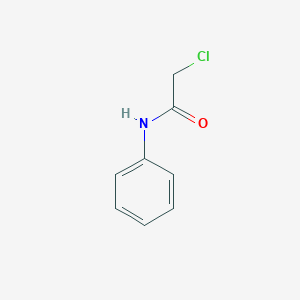

2-Chloro-N-phenylacetamide (CAS: 13156-95-1; molecular formula: C₈H₈ClNO) is a chloroacetamide derivative characterized by a phenyl group attached to the nitrogen atom of the acetamide backbone. Its structure has been extensively studied via X-ray crystallography, revealing antiparallel alignment of the N–H and C=O bonds and a dihedral angle of 16.0° between the amide group and the phenyl ring . This compound is synthesized by reacting aniline with chloroacetyl chloride in glacial acetic acid, forming a stable crystalline product .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroacetanilide can be synthesized through the reaction of 2-chloroaniline with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{C}_6\text{H}_4\text{ClNH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of 2-chloroacetanilide may involve more efficient and scalable methods. One such method includes the use of chloroacetyl chloride and aniline in the presence of a base, such as pyridine, to yield the desired product. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCH}_3 + \text{HCl} ]

Chemical Reactions Analysis

Types of Reactions

2-Chloroacetanilide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyacetanilide.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.

Reduction Reactions: Reduction of 2-chloroacetanilide can yield 2-chloroaniline.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

Substitution: 2-Hydroxyacetanilide

Oxidation: 2-Nitroacetanilide

Reduction: 2-Chloroaniline

Scientific Research Applications

Antifungal Applications

1. Antifungal Activity Against Candida Species

Recent studies have highlighted the antifungal potential of 2-chloro-N-phenylacetamide against clinically relevant strains of Candida albicans and Candida parapsilosis, particularly those resistant to fluconazole. The compound demonstrated significant antifungal activity through various mechanisms:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 128 to 256 µg/mL, indicating effective inhibition of fungal growth.

- Minimum Fungicidal Concentration (MFC) : MFC values were observed between 512 and 1,024 µg/mL, suggesting the compound's ability to kill fungal cells.

- Biofilm Inhibition : The compound inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87%, showcasing its potential as an antifungal agent that can combat biofilm-associated infections .

Table 1: Antifungal Efficacy of this compound

| Parameter | Value (µg/mL) |

|---|---|

| Minimum Inhibitory Concentration | 128 - 256 |

| Minimum Fungicidal Concentration | 512 - 1,024 |

| Biofilm Inhibition (%) | Up to 92% |

| Biofilm Disruption (%) | Up to 87% |

Synthesis and Derivatives

2. Synthesis of Hybrid Molecules

The synthesis of derivatives of this compound has been explored as a means to enhance its biological activity. For instance, hybrid molecules combining this compound with other pharmacophores have shown promise in stimulating endogenous nitric oxide synthesis, which is crucial for various physiological processes .

Table 2: Properties of Synthesized Derivatives

| Compound Name | Biological Activity |

|---|---|

| 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide | Stimulates nitric oxide synthesis |

| R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | Potential anti-inflammatory properties |

Clinical Implications

The clinical implications of using this compound as an antifungal agent are significant, especially in treating onychomycosis and other fungal infections resistant to conventional therapies. The ability to inhibit biofilm formation is particularly relevant given the challenges posed by biofilm-associated infections in clinical settings.

Mechanism of Action

The mechanism of action of 2-chloroacetanilide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-Chloro-N-phenylacetamide and Analogues

Key Research Findings

Structural Insights

- 2-Chloro-N,N-diphenylacetamide : Exhibits distinct dihedral angles (76.0° and 64.0°) between the acetamide plane and phenyl rings, influencing its crystal packing .

- 2-Chloro-N-(4-fluorophenyl)acetamide : Intramolecular C–H⋯O interactions stabilize its conformation, while intermolecular N–H⋯O hydrogen bonds dictate solid-state packing .

Comparative Analysis of Substituent Effects

- Phenyl vs.

- N-Alkylation : Methyl or hydroxymethyl groups (e.g., N-Hydroxymethyl-2-chloroacetamide) reduce hydrogen-bonding capacity but increase stability in aqueous formulations .

Biological Activity

2-Chloro-N-phenylacetamide (CNPA) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its chloro-substituted phenyl group, which contributes to its biological activity. The compound's structure can be represented as follows:

Antifungal Activity

Recent studies have demonstrated that CNPA exhibits significant antifungal properties against various strains of fungi, particularly Aspergillus niger and Candida albicans.

- Inhibition of Fungal Growth : CNPA has shown minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL against Aspergillus niger and 128 to 256 µg/mL against Candida albicans . The compound inhibits conidia germination and biofilm formation in these fungi.

- Interaction with Ergosterol : While CNPA does not bind directly to ergosterol or damage the fungal cell wall, it interferes with fungal growth through other mechanisms, potentially involving the inhibition of key enzymes such as C-14-α-demethylase .

- Antagonistic Effects : When combined with traditional antifungals like amphotericin B or fluconazole, CNPA exhibited antagonistic effects, suggesting caution in combination therapies .

Antimicrobial Activity

In addition to its antifungal properties, CNPA has demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). However, it is less effective against Gram-negative bacteria like Escherichia coli .

Summary of Antimicrobial Activity

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderate |

Case Studies and Research Findings

- Antifungal Efficacy Against Aspergillus flavus : A study found that CNPA inhibited the growth of clinical strains of A. flavus, with MICs ranging from 16 to 256 µg/mL. The mechanism of action was further explored through molecular docking studies .

- Quantitative Structure-Activity Relationship (QSAR) : Researchers conducted QSAR analyses on various chloroacetamides, including CNPA, to predict their biological activity based on structural properties. The findings indicated that certain substitutions on the phenyl ring enhance lipophilicity and antimicrobial efficacy .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : A PBPK model was developed to simulate the pharmacokinetics of CNPA in human tissues. This model highlighted the differences in tissue distribution compared to other compounds like dodecyltrimethylammonium chloride (DTAC), emphasizing the importance of understanding ADME properties in drug design .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-chloro-N-phenylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via substitution and condensation reactions. For example, a substitution reaction using chloroacetyl chloride and aniline under alkaline conditions (e.g., K₂CO₃) in acetonitrile at room temperature yields the acetamide intermediate. Subsequent purification via recrystallization or column chromatography is recommended . Reaction conditions such as solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess aniline improves yield), and temperature control (room temperature minimizes side reactions) critically influence purity and yield .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Room temperature in airtight containers away from moisture .

- Emergency Measures : Immediate washing with water for skin contact and medical consultation if ingested . Refer to GHS hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR reveals peaks for the phenyl ring (δ 7.2–7.5 ppm) and the acetamide NH (δ 8.1–8.3 ppm). ¹³C NMR confirms the carbonyl carbon at δ 165–170 ppm .

- FTIR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N–H bend) .

- Mass Spectrometry : Molecular ion peak at m/z 169.6 (M⁺) with fragment ions at m/z 134 (loss of Cl) and 93 (phenyl fragment) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve conformational ambiguities in this compound?

- Methodological Answer : Crystallographic studies reveal:

- Crystal System : Monoclinic (space group Cc) with lattice parameters a = 5.062 Å, b = 18.361 Å, c = 9.115 Å, and β = 102.13° .

- Molecular Geometry : The acetamide plane forms dihedral angles of 76.0° and 64.0° with phenyl rings, influencing steric interactions and hydrogen-bonding networks (N–H···O) .

- Data Interpretation : Use software like CrysAlisPro for structure refinement and Mercury for visualizing intermolecular interactions .

Q. What computational methods are employed to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., COVID-19 main protease) by simulating ligand-receptor interactions. Derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced binding .

- QSAR Modeling : Correlate substituent effects (e.g., chloro, fluoro) with bioactivity using descriptors like logP and polar surface area .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Error Analysis : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations via Gaussian). Discrepancies in NH proton shifts may arise from solvent effects or hydrogen bonding .

- Validation : Cross-check with crystallographic data to confirm bond lengths and angles. For example, the C–Cl bond length (1.74 Å) should match DFT-optimized structures .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental Replication : Repeat reactions under standardized conditions (e.g., anhydrous DMF, 60°C) to verify discrepancies in reaction rates .

- Mechanistic Studies : Use kinetic isotope effects or Hammett plots to determine if electron-donating substituents on the phenyl ring enhance reactivity .

Properties

IUPAC Name |

2-chloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONWPEXRCLHKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041409 | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige solid; [HSDB] | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000433 [mmHg] | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Very light beige, crystalline powder | |

CAS No. |

587-65-5 | |

| Record name | Chloroacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6RM9R0W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-88 °C | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.